

comparing antioxidant activity with resveratrol or other stilbenoids

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-Depth Comparative Guide to the Antioxidant Activity of Resveratrol and Other Stilbenoids

Introduction: Beyond Resveratrol, A World of Stilbenoids

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone, consisting of two phenyl rings linked by an ethylene bridge.^{[1][2]} While this family of molecules is diverse, resveratrol has emerged as the most extensively studied member, largely due to the "French Paradox"—the observation of low cardiovascular disease incidence in French populations despite a diet rich in saturated fats.^{[3][4]} This effect has been partly attributed to the regular consumption of red wine, a notable source of resveratrol.^{[1][4]}

The biological activities of stilbenoids are vast, ranging from anti-inflammatory to cardioprotective and neuroprotective effects.^{[2][4][5]} At the heart of many of these benefits lies their potent antioxidant activity.^{[3][6]} Antioxidants are critical molecules that neutralize unstable free radicals and reactive oxygen species (ROS), mitigating the oxidative stress that contributes to cellular damage and the pathogenesis of numerous diseases.^{[3][7][8]}

However, the scientific landscape is expanding beyond resveratrol. Researchers are now focusing on other naturally occurring stilbenoids, such as pterostilbene and piceatannol, which exhibit unique structural modifications that can significantly influence their antioxidant efficacy and pharmacokinetic profiles.^{[1][9]} This guide provides a comparative analysis of the

antioxidant activity of these key stilbenoids, delves into the mechanisms of their action, and presents detailed experimental protocols for their evaluation, offering a critical resource for researchers and drug development professionals.

Comparative Analysis: A Head-to-Head Look at Stilbenoid Antioxidants

The antioxidant potential of a stilbenoid is not a monolithic property. It is profoundly influenced by its chemical structure, particularly the number and arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups, which dictate its radical scavenging ability, cellular uptake, and metabolic stability.[\[1\]](#)[\[10\]](#)

Resveratrol (3,5,4'-trihydroxystilbene): The Benchmark

Resveratrol is a potent antioxidant that can directly scavenge a variety of ROS and supports the body's endogenous antioxidant defense systems.[\[7\]](#)[\[8\]](#) Its three hydroxyl groups are key to its radical-scavenging activity.[\[1\]](#) However, a significant limitation of resveratrol is its low bioavailability; it is rapidly metabolized in the body, which means high doses are often required to achieve therapeutic effects.[\[11\]](#)[\[12\]](#)

Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene): The Bioavailable Alternative

Pterostilbene is a structural analog of resveratrol found in blueberries.[\[1\]](#)[\[7\]](#) The critical difference is that the two hydroxyl groups on its A-ring are replaced by methoxy groups.[\[1\]](#) This seemingly minor change has profound consequences:

- **Increased Lipophilicity and Bioavailability:** The methoxy groups make pterostilbene more fat-soluble (lipophilic).[\[1\]](#) This enhances its ability to cross cell membranes and improves its oral bioavailability, which is estimated to be around 80% compared to just 20% for resveratrol.[\[12\]](#)
- **Greater Metabolic Stability:** Pterostilbene is more resistant to metabolic modification and is eliminated from the body more slowly than resveratrol.[\[11\]](#) Its half-life is significantly longer (approximately 105 minutes vs. 14 minutes for resveratrol), allowing it to remain active in the body for a longer duration.[\[12\]](#)

- **Potent Activity:** Due to its superior pharmacokinetics, pterostilbene often demonstrates stronger biological effects at similar concentrations compared to resveratrol.[1][11] Some studies report a higher Oxygen Radical Absorbance Capacity (ORAC) value for pterostilbene, indicating greater antioxidant potency in certain assays.[11]

Piceatannol (3,5,3',4'-tetrahydroxystilbene): The Enhanced Radical Scavenger

Piceatannol, an analog of resveratrol found in passion fruit and grapes, features an additional hydroxyl group on its B-ring.[5][9] This ortho-dihydroxy (catechol) structure significantly enhances its antioxidant capabilities.

- **Superior Radical Scavenging:** The extra hydroxyl group makes piceatannol a more potent scavenger of certain free radicals, such as peroxy radicals, compared to resveratrol.[13][14][15] Studies have shown that its ability to reduce H₂O₂-induced ROS is greater than that of resveratrol.[16]
- **Dual-Mechanism Action:** Piceatannol's protective effects are mediated not only through direct scavenging but also by activating endogenous antioxidant pathways, such as the NRF2/HO-1 system, an advantage not as prominently observed with resveratrol.[16]

Quantitative Data Summary

Stilbenoid	Chemical Structure	Key Structural Feature	Bioavailability	Key Antioxidant Characteristics
Resveratrol	3,5,4'-trihydroxystilbene	Three -OH groups	Low (~20%)[12]	The foundational stilbenoid antioxidant.[7]
Pterostilbene	3,5-dimethoxy-4'-hydroxystilbene	Two -OCH3 groups, one -OH group	High (~80%)[12]	More lipophilic, metabolically stable, and bioavailable than resveratrol.[1][11]
Piceatannol	3,5,3',4'-tetrahydroxystilbene	Four -OH groups (ortho-dihydroxy on B-ring)	Higher than resveratrol[16]	Potent peroxy radical scavenger due to the extra -OH group.[13][14][15] Activates NRF2 pathway.[16]

Mechanisms of Antioxidant Action: Direct and Indirect Pathways

Stilbenoids combat oxidative stress through a two-pronged approach: direct neutralization of existing free radicals and bolstering the cell's own antioxidant defenses.

Direct Radical Scavenging

The primary mechanism for direct antioxidant activity involves donating a hydrogen atom from one of their phenolic hydroxyl groups to a free radical, thereby stabilizing it. This process can occur via two main chemical pathways:

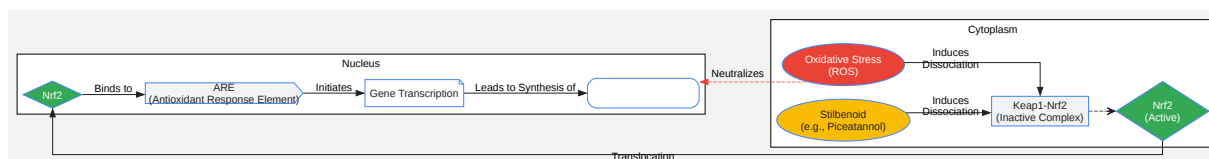
- Hydrogen Atom Transfer (HAT): The antioxidant directly transfers a hydrogen atom to the radical.
- Single Electron Transfer (SET): The antioxidant first transfers an electron to the radical, followed by a proton.[13]

The efficiency of this process is dictated by the number and position of the hydroxyl groups. For instance, the ortho-dihydroxy structure in piceatannol makes it an exceptionally effective hydrogen donor.[13][14]

Activation of Endogenous Antioxidant Systems

Beyond direct scavenging, stilbenoids can induce the expression of protective genes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like certain stilbenoids, Nrf2 is released, translocates to the nucleus, and binds to the ARE in the promoter region of various genes. This initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and catalase.[10][16][17] Piceatannol and isorhapontigenin, for example, have been shown to be effective activators of this protective pathway.[10][16][17]



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Caption: Nrf2-ARE signaling pathway activation by stilbenoids.

Protocols for Evaluating Antioxidant Activity

No single assay can fully capture the complex antioxidant activity of a compound.^{[18][19]}

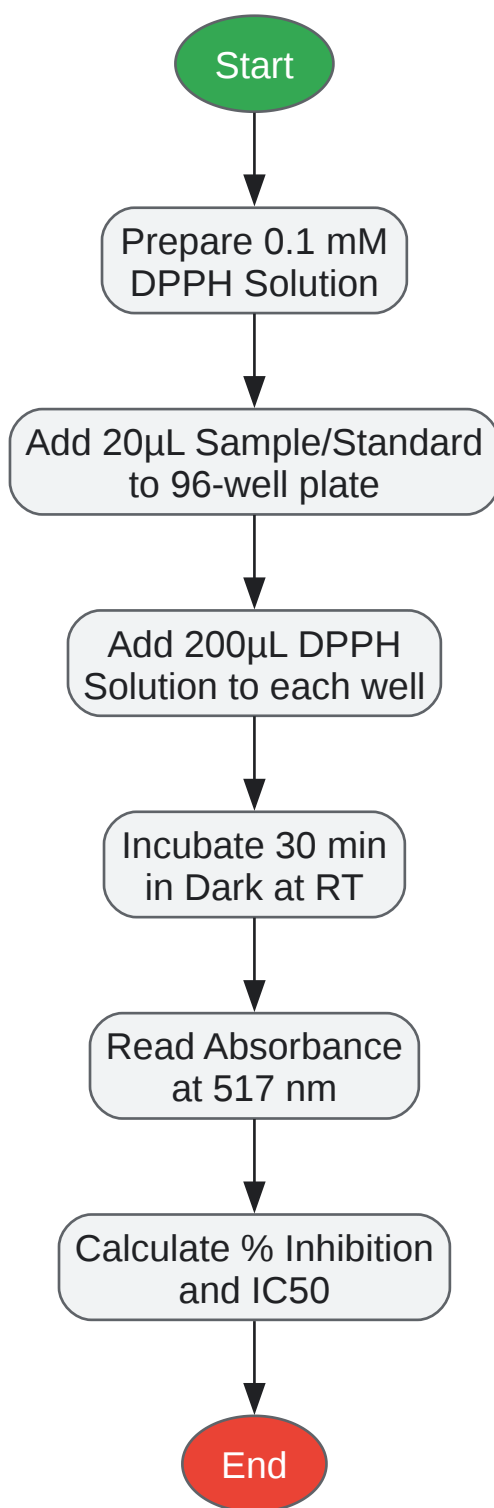
Therefore, a panel of assays based on different chemical principles is essential for a comprehensive assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.^[20] DPPH has a deep violet color in solution with a characteristic absorbance peak at 517 nm. When reduced by an antioxidant through hydrogen/electron donation, it becomes colorless, and the decrease in absorbance is proportional to the radical scavenging activity.^[6]^[20]

Experimental Protocol:

- **Reagent Preparation:** Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and kept in the dark to prevent degradation.^[6]
- **Reaction Setup:** In a 96-well plate, add 20 µL of the stilbenoid sample (at various concentrations) or a standard antioxidant (e.g., Trolox, Gallic Acid) to each well.
- **Initiate Reaction:** Add 200 µL of the DPPH working solution to each well and mix thoroughly. A blank well should contain only the solvent and the DPPH solution.^[6]
- **Incubation:** Incubate the plate in complete darkness at room temperature for 30 minutes. The dark incubation is critical as DPPH is light-sensitive.^[6]
- **Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.^[6]
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$. The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against sample concentration.^[6]



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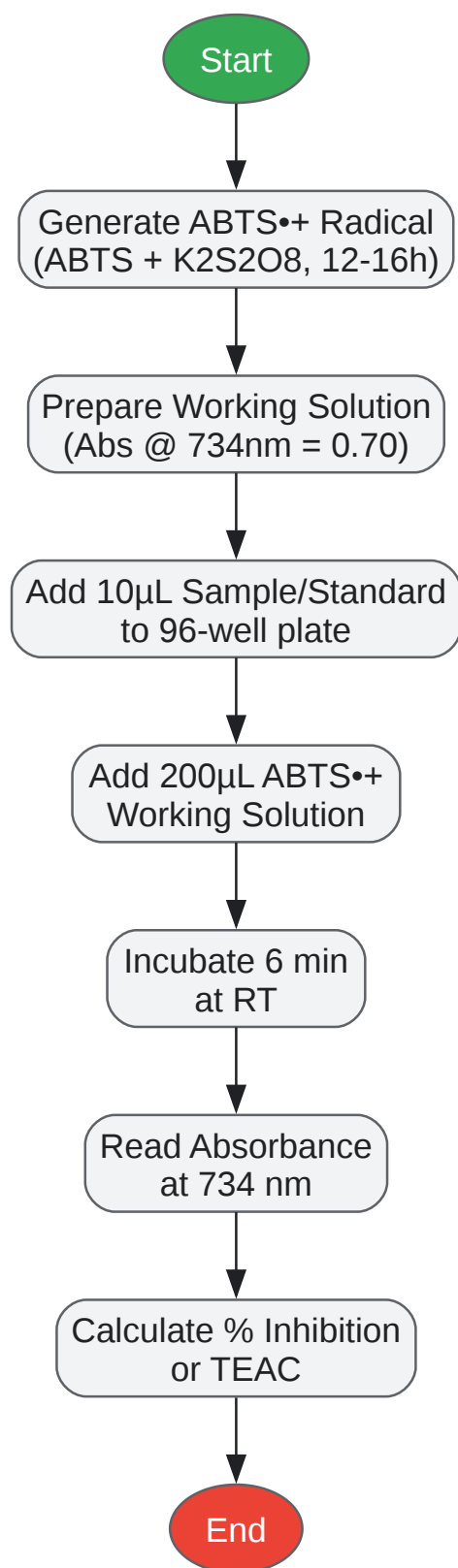
Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS \bullet +), which is intensely colored blue-green. Antioxidants in the sample reduce the pre-formed ABTS \bullet +, causing the solution to decolorize. The degree of color loss, measured at 734 nm, is proportional to the antioxidant's activity.[\[21\]](#) This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

- **Reagent Preparation:** Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate (APS) solution in water.[\[21\]](#)
- **Generate Radical:** To generate the ABTS \bullet + radical, mix the ABTS and APS solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[\[21\]](#) This step ensures complete radical formation.
- **Prepare Working Solution:** Dilute the ABTS \bullet + stock solution with ethanol or water to obtain an absorbance of 0.70 (\pm 0.02) at 734 nm.[\[22\]](#)
- **Reaction Setup:** Add 5-10 μ L of the stilbenoid sample or standard to a 96-well plate.[\[22\]](#)
- **Initiate Reaction:** Add 200 μ L of the ABTS \bullet + working solution to each well.[\[22\]](#)
- **Incubation & Measurement:** Mix and incubate for 5-6 minutes at room temperature.[\[22\]](#) Read the absorbance at 734 nm.
- **Calculation:** Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).



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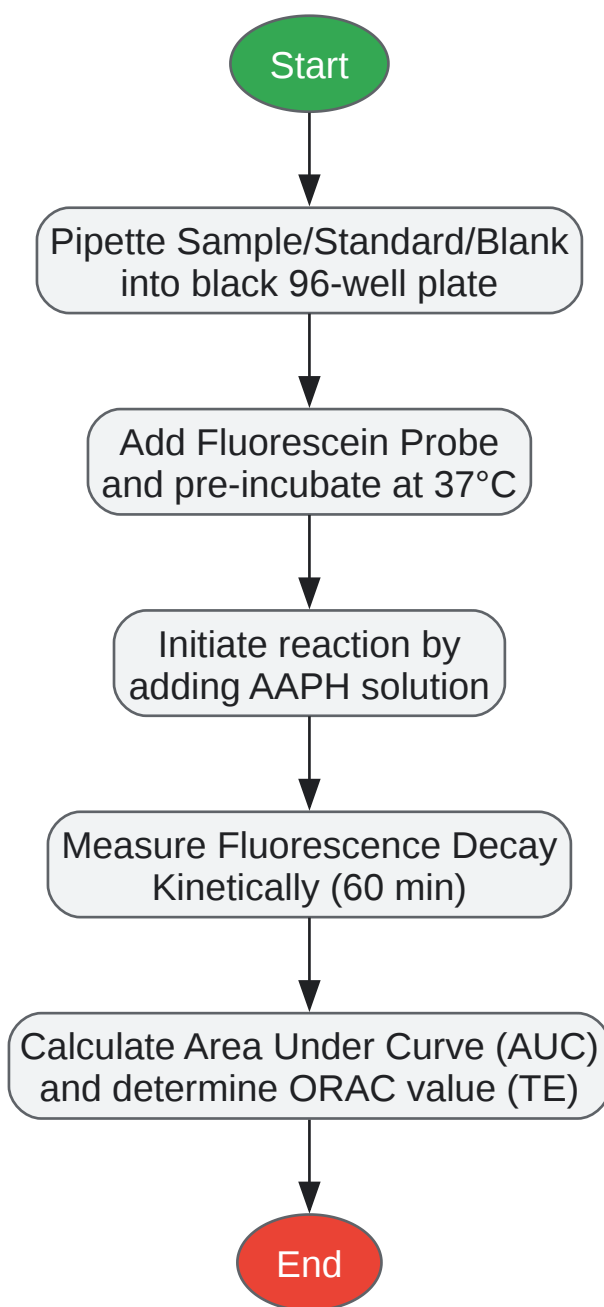
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative damage caused by a peroxy radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).^{[23][24]} The antioxidant's presence preserves the fluorescence signal over time. The result is quantified by calculating the area under the fluorescence decay curve (AUC).^[25]

Experimental Protocol:

- **Reagent Preparation:** Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a standard (Trolox). All solutions are typically made in a phosphate buffer (pH 7.4).
- **Reaction Setup:** In a black 96-well plate (to minimize light scatter), pipette 25 μ L of the stilbenoid sample, standard, or blank (buffer).
- **Add Probe:** Add 150 μ L of the fluorescein solution to each well. Mix and pre-incubate for 10-15 minutes at 37°C in the plate reader.
- **Initiate Reaction:** Add 25 μ L of the AAPH solution to all wells to start the oxidative reaction.
- **Measurement:** Immediately begin monitoring the fluorescence decay kinetically, with readings taken every 1-2 minutes for at least 60 minutes. The excitation wavelength is 485 nm and the emission is 520-538 nm.^[26]
- **Calculation:** Calculate the Net AUC for each sample by subtracting the AUC of the blank. Plot the Net AUC against the concentration of the standard (Trolox) to create a standard curve. ORAC values are expressed as Trolox Equivalents (TE).



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Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

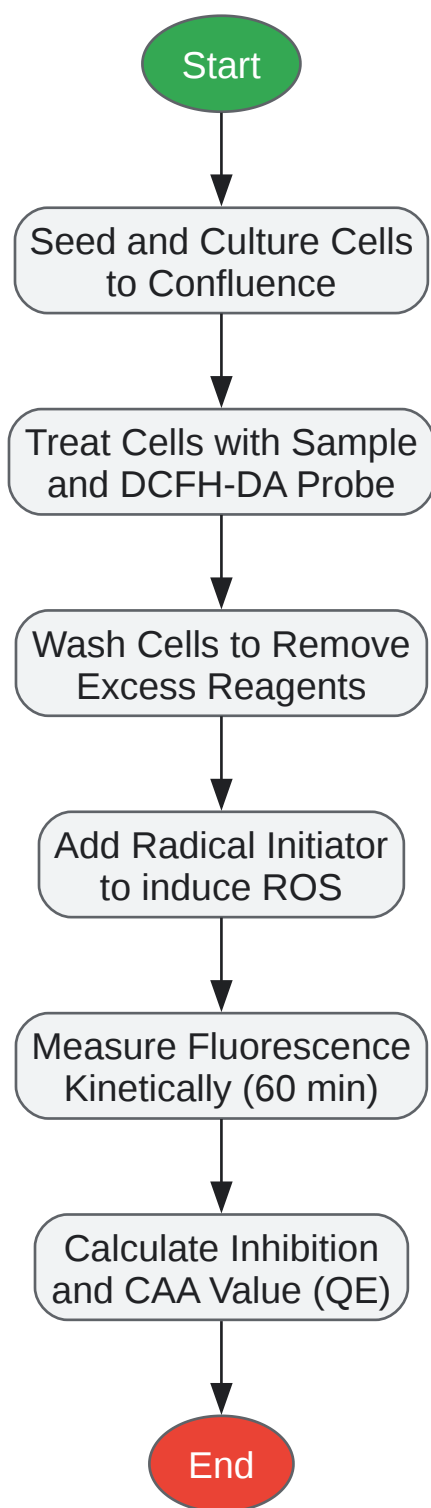
Cellular Antioxidant Activity (CAA) Assay

Principle: This assay moves beyond simple chemical reactions to measure antioxidant activity within a cellular environment.[26] It quantifies the ability of compounds to prevent the formation of intracellular ROS. Cells are loaded with a probe (DCFH-DA) that becomes fluorescent upon

oxidation. The ability of a test compound to inhibit fluorescence in the presence of a radical initiator indicates its cellular antioxidant activity.[26][27]

Experimental Protocol:

- **Cell Culture:** Seed adherent cells (e.g., HepG2) in a 96-well microplate and culture until they reach confluence.[26]
- **Cell Loading:** Wash the cells and treat them with the stilbenoid sample or a standard (e.g., Quercetin) along with the DCFH-DA probe for a set period (e.g., 1 hour). This allows for cellular uptake of both the antioxidant and the probe.
- **Induce Oxidative Stress:** Wash the cells to remove excess compound and probe. Add a radical initiator (like AAPH) to induce intracellular ROS production.[26][27]
- **Measurement:** Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity over 60 minutes (excitation ~485 nm, emission ~538 nm).[26]
- **Calculation:** The antioxidant capacity is determined by comparing the area under the curve for the sample-treated cells to the control (cells with initiator but no antioxidant). Results are often expressed as Quercetin Equivalents (QE).



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Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Conclusion and Future Directions

The investigation into the antioxidant properties of stilbenoids reveals a nuanced and compelling picture. While resveratrol remains a cornerstone of polyphenol research, it is clear that it is not the only, nor always the most potent, player.

- Pterostilbene emerges as a highly promising alternative, largely overcoming the primary hurdle of resveratrol—poor bioavailability—making it a more efficient and longer-lasting antioxidant in vivo.[\[8\]](#)[\[11\]](#)[\[12\]](#)
- Piceatannol showcases superior radical scavenging in specific contexts due to its advantageous chemical structure and demonstrates the ability to activate the cell's own powerful Nrf2-mediated defense systems.[\[13\]](#)[\[16\]](#)

For researchers and drug developers, this comparative understanding is crucial. The choice of stilbenoid should be guided by the specific application: for conditions requiring sustained antioxidant levels in the bloodstream, pterostilbene's pharmacokinetic profile is a distinct advantage. For targeting specific radical species or leveraging endogenous defense pathways, piceatannol may be the superior candidate. The continued exploration of the structure-activity relationships among the broader family of stilbenoids will undoubtedly uncover new therapeutic opportunities, moving far beyond the well-trodden path of resveratrol.

References

- Circe Scientific. (2023, May 15). Resveratrol or Pterostilbene? A review of two promising stilbenes. Circe Scientific.
- HealthNews. (2025, January 25). Resveratrol and Pterostilbene: A Comparison of Two Powerful Antioxidants. HealthNews.
- Jung+. (2025, February 14). Pterostilbene Vs. Resveratrol: Which Anti-Aging Compound Is Better for Longevity?. Jung+.
- HMS Nutrition. (2024, July 12). Trans Pterostilbene vs. Resveratrol: Which One Should You Take?. HMS Nutrition.
- Lee, K. W., Kim, Y. J., Lee, H. J., & Lee, C. Y. (2003). Antioxidant Assays for Plant and Food Components. *Journal of Agricultural and Food Chemistry*.
- Chan, E. W. C., Wong, C. W., Tan, Y. H., Foo, J. P. Y., Wong, S. K., & Chan, H. T. (2019). Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. *Journal of Applied Pharmaceutical Science*, 9(07), 124–129.

- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. *Antioxidants*, 10(3), 332.
- Seo, W. D., Kim, J. H., Kim, D. W., Kang, H. W., & Park, K. H. (2016). Synthesis, oxygen radical absorbance capacity, and tyrosinase inhibitory activity of glycosides of resveratrol, pterostilbene, and pinostilbene. *Bioscience, Biotechnology, and Biochemistry*, 81(2), 361-367.
- Shen, Y., et al. (2025, October 15). The bioactivity of prenylated stilbenoids and their structure-activity relationship. *Food Chemistry*.
- Gholitabar, S., & Fereydouni, E. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. *RSC Medicinal Chemistry*.
- Kuno, T., et al. (2020). Different anti-oxidative and anti-apoptotic effects of piceatannol and resveratrol. *Journal of Pharmacology and Experimental Therapeutics*, 376(2), 246-255.
- Bentz, E. N., et al. (2015). Piceatannol, a better peroxy radical scavenger than resveratrol. *RSC Advances*, 5(11), 8151-8159.
- Sârb, A. C., & Mot, A. C. (2021). Antioxidant Capacity Determination in Plants and Plant-Derived Products: A Review. *Antioxidants*, 10(12), 1944.
- Shrestha, S., & Sharma, S. (2025, August 6). Therapeutic Role of Resveratrol and Piceatannol in Disease Prevention. *ResearchGate*.
- Kumar, S., et al. (2019). A REVIEW ON DIFFERENT METHODS OF DETERMINATION OF ANTIOXIDANT ACTIVITY ASSAY OF HERBAL PLANTS. *The Pharma Innovation Journal*.
- Pérez-Jiménez, J., & Saura-Calixto, F. (2018). Natural Antioxidant Evaluation: A Review of Detection Methods. *Critical Reviews in Food Science and Nutrition*, 58(17), 2855-2871.
- Shrestha, S., & Sharma, S. (2014). Therapeutic Role of Resveratrol and Piceatannol in Disease Prevention. *Walsh Medical Media*.
- Brezinova, L., et al. (2019). Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System. *Biomolecules*, 9(9), 468.
- Wen, H., et al. (2018). Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway. *ResearchGate*.
- ResearchGate. (2025, August 6). Effect of increasing concentrations of stilbenes in the ORAC assay. *ResearchGate*.
- Wen, H., et al. (2018). Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway. *Molecules*, 23(9), 2319.
- Sueishi, Y., et al. (2017). Resveratrol analogues like piceatannol are potent antioxidants as quantitatively demonstrated through the high scavenging ability against reactive oxygen species and methyl radical. *Bioorganic & Medicinal Chemistry Letters*, 27(23), 5192-5196.
- Miura, T., Muraoka, S., & Ikeda, N. (2025, August 6). Antioxidative and Prooxidative Action of Stilbene Derivatives. *ResearchGate*.

- Delmas, D., et al. (2011). *Antioxidant effects of resveratrol and other stilbene derivatives on oxidative stress and NO bioavailability: Potential benefits to cardiovascular diseases. *Biochimie*, 93(10), 1749-1756.
- Wen, H., et al. (2018). Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway. PubMed.
- Salehi, B., et al. (2021). Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications. *Molecules*, 26(4), 1175.
- Akinwumi, B. C., Bordun, K. A. M., & Anderson, H. D. (2018). Biological Activities of Stilbenoids. *International Journal of Molecular Sciences*, 19(3), 792.
- Brezinova, L., et al. (2025, October 16). Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System. MDPI.
- Aftab, N., Likhitwitayawuid, K., & Vieira, A. (2010). Comparative antioxidant activities and synergism of resveratrol and oxyresveratrol. *Natural Product Research*, 24(18), 1726-1733.
- Vacek, J., et al. (2021). More Than Resveratrol: New Insights into Stilbene-Based Compounds. *Molecules*, 26(11), 3144.
- Aoyagi, K., et al. (2017). Oxygen Radical Absorbance Capacity (ORAC) of Cyclodextrin-Solubilized Flavonoids, Resveratrol and Astaxanthin as Measured With the ORAC-EPR Method. *Chemical & Pharmaceutical Bulletin*, 65(9), 833-838.
- Li, Y., et al. (2022). Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil. *Foods*, 11(15), 2215.
- G-Biosciences. DPPH Antioxidant Assay. G-Biosciences.
- Aoyagi, K., et al. (2017). Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method. *Chemical & Pharmaceutical Bulletin*, 65(9), 833–838.
- Brezinova, L., et al. (2019). Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System. PubMed.
- Re, R., et al. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
- Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate.
- Zen-Bio, Inc. CAA Antioxidant Assay Kit. Zen-Bio.
- Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI.
- Bioquochem. ABTS Assay Kit. Bioquochem.
- Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit Manual. Dojindo.
- ResearchGate. (2025, August 6). Comparative Study of the Antioxidant Capacity of Four Stilbenes Using ORAC, ABTS+, and FRAP Techniques. ResearchGate.
- Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Assay Kit. Cell Biolabs.
- Zen-Bio, Inc. ABTS Antioxidant Assay Kit. Zen-Bio.

- G-Biosciences. ABTS Antioxidant Capacity Assay. G-Biosciences.

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Sources

- 1. japsonline.com [japsonline.com]
- 2. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant effects of resveratrol and other stilbene derivatives on oxidative stress and *NO bioavailability: Potential benefits to cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sportsmedicineweekly.com [sportsmedicineweekly.com]
- 8. hmsnutrition.com [hmsnutrition.com]
- 9. researchgate.net [researchgate.net]
- 10. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. circehealthscience.com [circehealthscience.com]
- 12. junglongevity.com [junglongevity.com]
- 13. Piceatannol, a better peroxy radical scavenger than resveratrol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Resveratrol analogues like piceatannol are potent antioxidants as quantitatively demonstrated through the high scavenging ability against reactive oxygen species and methyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Different Antioxidative and Antiapoptotic Effects of Piceatannol and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DPPH Radical Scavenging Assay [mdpi.com]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. mdpi.com [mdpi.com]
- 24. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. zen-bio.com [zen-bio.com]
- 27. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- To cite this document: BenchChem. [comparing antioxidant activity with resveratrol or other stilbenoids]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388937#comparing-antioxidant-activity-with-resveratrol-or-other-stilbenoids]

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